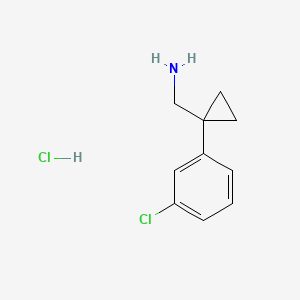

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

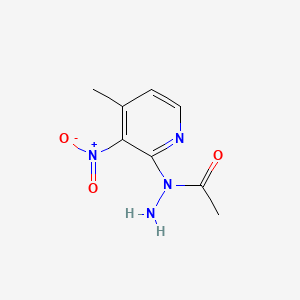

“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a chemical compound with the empirical formula C10H12ClN · HCl . It is a solid substance and is used in scientific research, including drug development, organic synthesis, and chemical analysis.

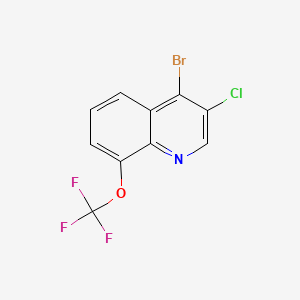

Molecular Structure Analysis

The molecular weight of “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is 218.12 . The SMILES string representation of the molecule is ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI representation is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H .Physical And Chemical Properties Analysis

“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a solid substance . Its empirical formula is C10H12ClN · HCl, and its molecular weight is 218.12 .Applications De Recherche Scientifique

Applications in Plant Growth and Ethylene Inhibition

One significant area of research is the study of compounds like 1-methylcyclopropene (1-MCP), which, although not the same as "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," shares a focus on cyclopropyl structures. 1-MCP is utilized for its ethylene inhibition properties, affecting a wide range of fruits, vegetables, and floricultural crops. This compound has been instrumental in understanding ethylene's role in plants and offers a technological tool to manage post-harvest quality and shelf life (Blankenship & Dole, 2003).

Environmental Impact and Toxicology of Chlorophenols

Research has also explored the environmental impact of chlorophenols, which are related to the chlorophenyl group in "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride." These studies examine the moderate toxic effects of chlorophenols on mammalian and aquatic life, their persistence under certain conditions, and their potential for bioaccumulation. The understanding of chlorophenols' behavior in the environment contributes to assessing the ecological risks of related compounds (Krijgsheld & Gen, 1986).

Anticancer Drug Research

Another area of interest is the investigation of compounds with potential anticancer applications. While not directly related to "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," research into compounds showing tumor specificity and reduced toxicity to non-cancerous cells provides a basis for developing new anticancer agents. Studies on compounds like 3-styrylchromones and 3-styryl-2H-chromenes, which exhibit high tumor specificity and minimal keratinocyte toxicity, highlight the ongoing search for effective anticancer drugs with fewer side effects (Sugita et al., 2017).

Degradation of Environmental Pollutants

The research on the degradation of chlorinated phenols by zero valent iron and bimetals offers insights into remediation strategies for environmental pollutants. This work is relevant to understanding how related compounds might be broken down or managed in natural settings or treatment systems. Efficient dechlorination and the role of iron-based bimetallic systems in enhancing this process are critical areas of investigation, contributing to environmental management practices (Gunawardana, Singhal, & Swedlund, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEXJYKHLQMCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672628 |

Source

|

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | |

CAS RN |

1209173-54-5 |

Source

|

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)